Ser-Pro-Thr-Ser-Pro-Ser-Tyr
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Overview
Description
The compound Ser-Pro-Thr-Ser-Pro-Ser-Tyr is a heptapeptide sequence found in the C-terminal domain (CTD) of the largest subunit of RNA polymerase II. This sequence is highly conserved across eukaryotic organisms and plays a crucial role in the regulation of transcription and RNA processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Pro-Thr-Ser-Pro-Ser-Tyr can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. Common protecting groups used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains .
Industrial Production Methods
Industrial production of peptides like this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. These machines use SPPS techniques with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ser-Pro-Thr-Ser-Pro-Ser-Tyr undergoes various chemical reactions, including phosphorylation, glycosylation, and oxidation. Phosphorylation is a common post-translational modification where phosphate groups are added to the serine, threonine, and tyrosine residues .
Common Reagents and Conditions
Phosphorylation: Kinases and ATP are used to add phosphate groups to the serine, threonine, and tyrosine residues.
Glycosylation: Enzymes like glycosyltransferases add sugar moieties to the serine and threonine residues.
Oxidation: Reactive oxygen species (ROS) can oxidize the amino acid residues, leading to structural changes
Major Products Formed
Phosphorylated Peptides: Phosphorylation results in the formation of phospho-serine, phospho-threonine, and phospho-tyrosine.
Glycosylated Peptides: Glycosylation leads to the formation of glycopeptides with attached sugar moieties
Scientific Research Applications
Chemistry
In chemistry, Ser-Pro-Thr-Ser-Pro-Ser-Tyr is used as a model peptide to study phosphorylation and other post-translational modifications. It helps in understanding the kinetics and mechanisms of these reactions .
Biology
In biology, this heptapeptide sequence is crucial for studying the regulation of transcription and RNA processing. It serves as a binding site for various transcription factors and RNA processing enzymes .
Medicine
In medicine, this compound is studied for its role in diseases related to transcriptional dysregulation, such as cancer and neurodegenerative disorders. It is also a target for drug development aimed at modulating transcriptional activity .
Industry
In the pharmaceutical industry, this peptide is used in the development of peptide-based drugs and as a tool for screening kinase inhibitors .
Mechanism of Action
The mechanism of action of Ser-Pro-Thr-Ser-Pro-Ser-Tyr involves its role in the regulation of transcription by RNA polymerase II. The phosphorylation of serine, threonine, and tyrosine residues in this sequence modulates the interaction of RNA polymerase II with various transcription factors and RNA processing enzymes. This regulation is crucial for the initiation, elongation, and termination phases of transcription .
Comparison with Similar Compounds
Similar Compounds
Tyr-Ser-Pro-Thr-Ser-Pro-Ser: Another heptapeptide sequence found in the CTD of RNA polymerase II.
Ser-Thr-Pro-Ser-Pro-Ser-Tyr: A variant of the heptapeptide sequence with a different arrangement of amino acids
Uniqueness
Ser-Pro-Thr-Ser-Pro-Ser-Tyr is unique due to its specific arrangement of amino acids, which is highly conserved and essential for the proper functioning of RNA polymerase II. This sequence is critical for the regulation of transcription and RNA processing, making it a valuable target for scientific research and drug development .
Properties
CAS No. |
154361-25-8 |
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Molecular Formula |
C32H47N7O13 |
Molecular Weight |
737.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C32H47N7O13/c1-16(43)25(37-28(47)24-5-2-10-38(24)30(49)19(33)13-40)29(48)36-22(15-42)31(50)39-11-3-4-23(39)27(46)35-21(14-41)26(45)34-20(32(51)52)12-17-6-8-18(44)9-7-17/h6-9,16,19-25,40-44H,2-5,10-15,33H2,1H3,(H,34,45)(H,35,46)(H,36,48)(H,37,47)(H,51,52)/t16-,19+,20+,21+,22+,23+,24+,25+/m1/s1 |
InChI Key |
GXKCGCUYSLSPCI-NNTVNFAASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)N)O |
Origin of Product |
United States |
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